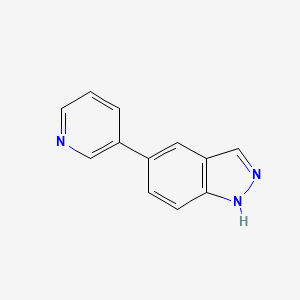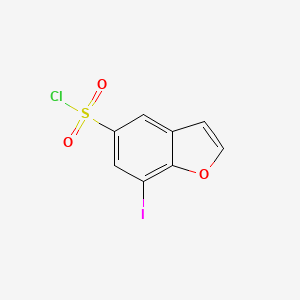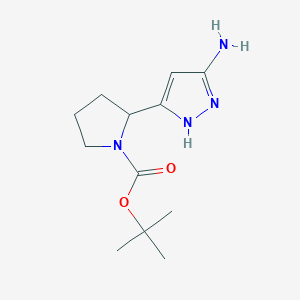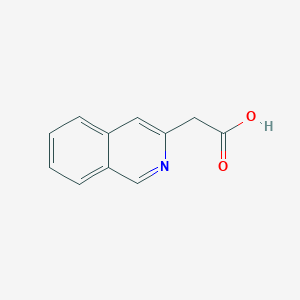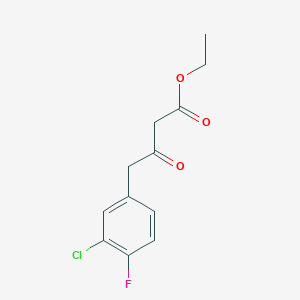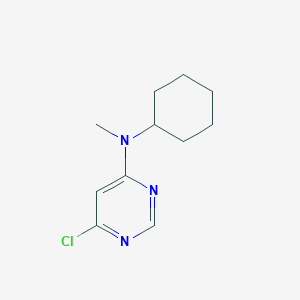
6-Chloro-N-cyclohexyl-N-methyl-4-pyrimidinamine
Overview
Description
Molecular Structure Analysis
The molecular formula of “6-Chloro-N-cyclohexyl-N-methyl-4-pyrimidinamine” is C11H16ClN3 . It has an average mass of 225.718 Da and a monoisotopic mass of 225.103271 Da .Physical And Chemical Properties Analysis
The empirical formula of “6-Chloro-N-cyclohexyl-N-methyl-4-pyrimidinamine” is C5H6ClN3 . It has a molecular weight of 143.57 . The compound is solid in form and has a melting point of 138-142 °C . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Insecticidal and Acaricidal Activities
A study on pyrimidinamine derivatives, including compounds similar to 6-Chloro-N-cyclohexyl-N-methyl-4-pyrimidinamine, highlighted their potential in controlling agricultural pests. Some of these compounds exhibited remarkable insecticidal activities against Aphis fabae and Tetranychus cinnabarinus, outperforming commercial insecticides like imidacloprid in certain cases (Zhang et al., 2019).
Anticonvulsant Properties
Research on anticonvulsant enaminones, including structures related to 6-Chloro-N-cyclohexyl-N-methyl-4-pyrimidinamine, has been conducted. These compounds were found to exhibit structural characteristics that might contribute to anticonvulsant activities (Kubicki et al., 2000).
Material Science Applications
In material science, compounds related to 6-Chloro-N-cyclohexyl-N-methyl-4-pyrimidinamine have been utilized in the synthesis of novel polyimides with high thermal stability and potential applications in electronics and optics. These polyimides exhibited unique properties like high glass transition temperatures and strong fluorescence upon protonation, which could be leveraged in various technological applications (Wang et al., 2008).
Therapeutic Research
In the therapeutic domain, pyrimidinamine derivatives have shown potential in treating viral infections. Certain derivatives have been found to inhibit retrovirus replication in cell culture, highlighting their potential as antiviral agents (Hocková et al., 2003).
Neurological Research
Compounds structurally related to 6-Chloro-N-cyclohexyl-N-methyl-4-pyrimidinamine have been studied for their potential in modulating KCa2 channel activity, which could be significant in the treatment of neurological disorders like spinocerebellar ataxia (El-Sayed et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is extensively used in scientific research, including drug development, crop protection, and material synthesis. Its unique structure and properties make it an invaluable tool for investigating various biological and chemical processes.
Mode of Action
Given its structural similarity to other pyrimidine derivatives, it may interact with its targets through hydrogen bonding and hydrophobic interactions .
Pharmacokinetics
Its molecular weight (14357 g/mol) and predicted properties such as melting point (138-142 °C) and density (1338±006 g/cm3) suggest that it may have reasonable bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Chloro-N-cyclohexyl-N-methyl-4-pyrimidinamine . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
6-chloro-N-cyclohexyl-N-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-15(9-5-3-2-4-6-9)11-7-10(12)13-8-14-11/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMUITJUFSCJBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[4-(Methylsulfonyl)-3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B1395073.png)
![4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine](/img/structure/B1395075.png)

![3-(Chloromethyl)-4-[(2-chloropyridin-3-YL)methylidene]-1,2-oxazol-5-one](/img/structure/B1395079.png)


![1-[2-(3-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride](/img/structure/B1395083.png)
